Formamidine, 1-hexyl-3,3-dimethyl Formamidine, 1-hexyl-3,3-dimethyl
Brand Name: Vulcanchem
CAS No.: 85599-94-6
VCID: VC19323004
InChI: InChI=1S/C9H20N2/c1-4-5-6-7-8-10-9-11(2)3/h9H,4-8H2,1-3H3
SMILES:
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol

Formamidine, 1-hexyl-3,3-dimethyl

CAS No.: 85599-94-6

Cat. No.: VC19323004

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

Formamidine, 1-hexyl-3,3-dimethyl - 85599-94-6

Specification

CAS No. 85599-94-6
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
IUPAC Name N'-hexyl-N,N-dimethylmethanimidamide
Standard InChI InChI=1S/C9H20N2/c1-4-5-6-7-8-10-9-11(2)3/h9H,4-8H2,1-3H3
Standard InChI Key LCVLTKREKPKYOA-UHFFFAOYSA-N
Canonical SMILES CCCCCCN=CN(C)C

Introduction

Chemical Identity and Structural Characterization

Formamidine, 1-hexyl-3,3-dimethyl, systematically named N'-hexyl-N,N-dimethylmethanimidamide, is a secondary amine derivative with the IUPAC name N,N-dimethyl-N'-hexylmethanimidamide. Its structure consists of a formamidine core (HN=CH–N) where the nitrogen atoms are substituted with methyl and hexyl groups . The hexyl chain (C₆H₁₃) introduces lipophilicity, as evidenced by its calculated partition coefficient (LogP) of 2.1566 , while the dimethylamine moiety enhances solubility in polar aprotic solvents like dimethylformamide (DMF) .

The compound’s exact mass is 156.163 g/mol, and its polar surface area (PSA) of 15.6 Ų suggests moderate hydrogen-bonding capacity . Comparative analysis with analogous structures, such as 1-cyclohexyl-3,3-dimethylformamidine (C₉H₁₈N₂), reveals that linear alkyl chains (e.g., hexyl) reduce steric hindrance compared to cyclic substituents, potentially enhancing reactivity in catalytic systems .

Physicochemical Properties

The compound’s properties are derived from experimental and computational data:

PropertyValueSource
Molecular Weight156.268 g/mol
Exact Mass156.163 g/mol
LogP2.1566
Polar Surface Area15.6 Ų
Boiling PointNot reported
Melting PointNot reported

The absence of reported boiling and melting points suggests challenges in purification or instability under standard conditions. Gas chromatography (GC) data for structurally similar compounds, such as 1-cyclohexyl-3,3-dimethylformamidine, show retention indices (RI) of 1229 on SE-30 columns , providing a benchmark for analytical identification.

Applications in Organic Synthesis

Formamidine derivatives are pivotal in catalytic N-formylation, a reaction critical for producing pharmaceuticals and agrochemicals. In CO₂-mediated reactions, 1-hexyl-3,3-dimethylformamidine could serve as:

  • A reaction intermediate: Its lipophilic hexyl chain may improve solubility in nonpolar media, enabling biphasic catalytic systems .

  • A ligand in metal complexes: The imine nitrogen can coordinate to transition metals, modulating catalytic activity in cross-coupling reactions .

For instance, ionic liquids like [BMIm]Cl have been shown to catalyze formylation of amines with 91% yield under mild conditions , suggesting that tailored formamidines could enhance such processes.

Analytical and Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary method for characterizing formamidines. On nonpolar SE-30 columns, analogs exhibit retention indices near 1229 under isothermal conditions at 240°C . For 1-hexyl-3,3-dimethylformamidine, similar retention behavior is expected, though the longer alkyl chain may slightly increase RI due to heightened van der Waals interactions with the stationary phase .

High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₉H₂₀N₂) via exact mass measurement (156.163 g/mol) . Nuclear magnetic resonance (NMR) would further elucidate structural details, with characteristic signals for the methyl groups (δ ~2.8–3.1 ppm) and imine proton (δ ~7.5–8.0 ppm) .

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